REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([NH2:8])[n:6][cH:7]1.[Br:9][c:10]1[cH:11][cH:12][c:13]([O:14][CH3:15])[c:16]([NH:24][C:17]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23])[cH:25]1.[CH3:27][C:28](=[O:29])[O-:30].[NH4+:26]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:8][C:17]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23])[n:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(Br)cn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(Br)cc1NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)Nc1ccc(Br)cn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |